molecular formula C15H21NO4 B4146041 methyl N-(2-phenoxypropanoyl)valinate

methyl N-(2-phenoxypropanoyl)valinate

Cat. No.: B4146041
M. Wt: 279.33 g/mol
InChI Key: MSZVLAXBPNAMJD-UHFFFAOYSA-N
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Description

Methyl N-(2-phenoxypropanoyl)valinate is an organic compound that belongs to the class of esters It is characterized by the presence of a valine-derived ester linked to a phenoxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-phenoxypropanoyl)valinate typically involves the esterification of valine with methyl 2-phenoxypropanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-phenoxypropanoyl)valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(2-phenoxypropanoyl)valinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-(2-phenoxypropanoyl)valinate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The phenoxypropanoyl group can influence the compound’s binding affinity and specificity towards molecular targets, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-phenoxypropanoyl)tyrosinate
  • Methyl N-(2-phenoxypropanoyl)alaninate
  • Methyl N-(2-phenoxypropanoyl)leucinate

Uniqueness

Methyl N-(2-phenoxypropanoyl)valinate is unique due to its specific ester linkage and the presence of the valine moiety This structural feature can impart distinct physicochemical properties and biological activities compared to other similar compounds

Properties

IUPAC Name

methyl 3-methyl-2-(2-phenoxypropanoylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(2)13(15(18)19-4)16-14(17)11(3)20-12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZVLAXBPNAMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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